molecular formula C16H16F3NO2 B10798059 Ethyl 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole-3-carboxylate

Ethyl 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole-3-carboxylate

Cat. No.: B10798059
M. Wt: 311.30 g/mol
InChI Key: DSKJELKQHGKPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-32 involves the construction of the thienopyrimidine scaffold, followed by the introduction of various functional groups. The initial step typically involves the formation of the thienopyrimidine core through a series of condensation reactions. Subsequent steps include halogenation, amination, and other functional group modifications to achieve the desired structure .

Industrial Production Methods

This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

OSM-S-32 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of OSM-S-32 involves its interaction with specific molecular targets within malaria parasites. The compound is believed to inhibit key enzymes or pathways essential for the parasite’s survival and replication. Studies have suggested that OSM-S-32 may interfere with the parasite’s metabolic processes, leading to its death .

Properties

Molecular Formula

C16H16F3NO2

Molecular Weight

311.30 g/mol

IUPAC Name

ethyl 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole-3-carboxylate

InChI

InChI=1S/C16H16F3NO2/c1-4-22-15(21)14-9-10(2)20(11(14)3)13-7-5-12(6-8-13)16(17,18)19/h5-9H,4H2,1-3H3

InChI Key

DSKJELKQHGKPCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C)C2=CC=C(C=C2)C(F)(F)F)C

Origin of Product

United States

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